molecular formula C4H9NO2 B1212324 Methyl 3-aminopropanoate CAS No. 4138-35-6

Methyl 3-aminopropanoate

Cat. No. B1212324
M. Wt: 103.12 g/mol
InChI Key: UZCXPYDBYUEZCV-UHFFFAOYSA-N
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Patent
US05393747

Procedure details

N-(phenylsulfonyl)-β-alanine, methyl ester (23) was prepared from methyl β-alaninate and phenylsulfonyl chloride on a 32 mmol scale in the manner described above in Example 13 to yield 6.76 g (86%) of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[C:8]1([S:14](Cl)(=[O:16])=[O:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([S:14]([NH:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:16])=[O:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NCCC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.76 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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